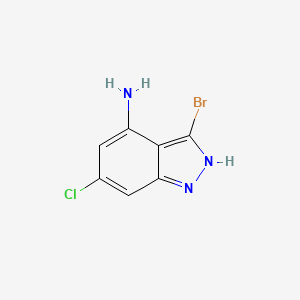

3-Bromo-6-cloro-1H-indazol-4-amina

Descripción general

Descripción

3-Bromo-6-chloro-1H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Aplicaciones Científicas De Investigación

3-Bromo-6-chloro-1H-indazol-4-amine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds

Mecanismo De Acción

Target of Action

It is known that indazole derivatives have been associated with the inhibition, regulation, and modulation of kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cellular processes such as cell cycle regulation and volume regulation .

Mode of Action

Indazole derivatives, including this compound, are known to interact with their targets (such as kinases) and modulate their activity . This modulation can result in changes in cellular processes, potentially leading to therapeutic effects.

Biochemical Pathways

Given its potential interaction with kinases, it can be inferred that it may affect pathways related to cell cycle regulation and volume regulation .

Result of Action

Based on its potential interaction with kinases, it can be inferred that it may have effects on cellular processes regulated by these kinases .

Action Environment

This compound, like other indazole derivatives, holds promise for therapeutic applications due to its potential interaction with key cellular kinases .

Análisis Bioquímico

Biochemical Properties

3-Bromo-6-chloro-1H-indazol-4-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with tyrosine kinase receptors, which are critical for cell signaling and growth regulation . By binding to these receptors, 3-Bromo-6-chloro-1H-indazol-4-amine can inhibit their activity, leading to the suppression of tumor growth. Additionally, this compound has been found to interact with glycogen synthase kinase 3β, an enzyme involved in various cellular processes, including glycogen metabolism and cell differentiation . The nature of these interactions is primarily inhibitory, as 3-Bromo-6-chloro-1H-indazol-4-amine binds to the active sites of these enzymes, preventing their normal function.

Cellular Effects

The effects of 3-Bromo-6-chloro-1H-indazol-4-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 3-Bromo-6-chloro-1H-indazol-4-amine can induce apoptosis by activating the p53/MDM2 pathway, leading to cell death . Additionally, this compound can alter gene expression by inhibiting transcription factors that are essential for cell proliferation. In terms of cellular metabolism, 3-Bromo-6-chloro-1H-indazol-4-amine has been shown to disrupt the normal metabolic flux, leading to reduced energy production and cell viability.

Molecular Mechanism

The molecular mechanism of action of 3-Bromo-6-chloro-1H-indazol-4-amine involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, 3-Bromo-6-chloro-1H-indazol-4-amine binds to the ATP-binding sites of tyrosine kinase receptors, thereby inhibiting their phosphorylation activity . This inhibition prevents the downstream signaling required for cell growth and division. Furthermore, 3-Bromo-6-chloro-1H-indazol-4-amine can inhibit enzyme activity by binding to the catalytic sites of glycogen synthase kinase 3β, leading to reduced enzyme function . These binding interactions result in changes in gene expression, as the inhibition of key signaling pathways can alter the transcription of genes involved in cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-6-chloro-1H-indazol-4-amine have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to 3-Bromo-6-chloro-1H-indazol-4-amine can lead to cumulative effects on cellular function. For instance, prolonged treatment with this compound has been shown to cause sustained inhibition of cell growth and increased apoptosis in cancer cell lines . These long-term effects are likely due to the persistent inhibition of critical signaling pathways and enzymes.

Dosage Effects in Animal Models

The effects of 3-Bromo-6-chloro-1H-indazol-4-amine vary with different dosages in animal models. At low doses, this compound has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 3-Bromo-6-chloro-1H-indazol-4-amine can induce adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to inhibit essential enzymes and disrupt normal cellular function. Threshold effects have also been observed, where a minimum effective dose is required to achieve significant therapeutic outcomes.

Metabolic Pathways

3-Bromo-6-chloro-1H-indazol-4-amine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound has been shown to inhibit glycogen synthase kinase 3β, which plays a critical role in glycogen metabolism . Additionally, 3-Bromo-6-chloro-1H-indazol-4-amine can affect metabolic flux by altering the activity of enzymes involved in energy production and cellular respiration . These interactions can lead to changes in metabolite levels, resulting in altered cellular metabolism and reduced cell viability.

Transport and Distribution

The transport and distribution of 3-Bromo-6-chloro-1H-indazol-4-amine within cells and tissues are facilitated by specific transporters and binding proteins. This compound has been found to interact with ATP-binding cassette transporters, which are responsible for its uptake and efflux in cells . Additionally, 3-Bromo-6-chloro-1H-indazol-4-amine can bind to serum albumin, facilitating its distribution in the bloodstream and tissues . These interactions influence the localization and accumulation of the compound, affecting its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of 3-Bromo-6-chloro-1H-indazol-4-amine is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and signaling proteins . Additionally, 3-Bromo-6-chloro-1H-indazol-4-amine can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These modifications direct the compound to organelles such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-1H-indazol-4-amine typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dichlorobenzonitrile.

Bromination: Regioselective bromination of 2,6-dichlorobenzonitrile is carried out to introduce the bromine atom at the desired position.

Industrial Production Methods

The industrial production of 3-Bromo-6-chloro-1H-indazol-4-amine follows similar synthetic routes but is optimized for large-scale production. This involves:

Regioselective Bromination: Conducted on a large scale using appropriate brominating agents.

Cyclization: Performed under controlled conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-6-chloro-1H-indazol-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

Substitution: Products include derivatives with various functional groups replacing the bromine or chlorine atoms.

Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

Similar Compounds

7-Bromo-4-chloro-1H-indazol-3-amine: Another indazole derivative with similar structural features but different substitution patterns.

3-Aminoindazole: Lacks the bromine and chlorine substituents but shares the indazole core structure.

Uniqueness

3-Bromo-6-chloro-1H-indazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing targeted pharmaceuticals and studying specific biological pathways .

Actividad Biológica

3-Bromo-6-chloro-1H-indazol-4-amine is a compound that belongs to the indazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and potential applications in medicinal chemistry.

3-Bromo-6-chloro-1H-indazol-4-amine is characterized by the presence of bromine and chlorine substituents, which enhance its reactivity and biological properties. The compound can be synthesized through various chemical processes, typically involving halogenation and amination reactions that modify the indazole core structure.

Key Properties:

- Chemical Formula: C_7H_5BrClN_3

- CAS Number: 885519-95-9

- Molecular Weight: 232.49 g/mol

The primary mechanism of action for 3-Bromo-6-chloro-1H-indazol-4-amine involves its interaction with specific molecular targets, particularly kinases. By inhibiting kinase activity, this compound disrupts signaling pathways that regulate cell growth and proliferation, making it a candidate for therapeutic applications in cancer treatment and other diseases.

Key Targets:

- Tyrosine Kinases: Inhibition of these kinases can lead to altered cell cycle progression and apoptosis in cancer cells.

- p53/MDM2 Pathway: Induces apoptosis by activating this critical pathway in tumor suppression.

Anticancer Properties

Research indicates that 3-Bromo-6-chloro-1H-indazol-4-amine exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest: The compound can cause cell cycle arrest at the G2/M phase, leading to decreased proliferation.

- Apoptosis Induction: Activation of apoptotic pathways via mitochondrial dysfunction and caspase activation has been observed.

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties by inhibiting the activity of cyclooxygenase enzymes (COX), which play a pivotal role in inflammation pathways. The inhibition of COX enzymes reduces the production of prostaglandins, mediators of inflammation.

Antimicrobial Activity

3-Bromo-6-chloro-1H-indazol-4-amine has been investigated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest it exhibits bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM .

Table 1: Biological Activities of 3-Bromo-6-chloro-1H-indazol-4-amine

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of tyrosine kinases | |

| Anti-inflammatory | COX inhibition | |

| Antimicrobial | Bactericidal against Gram-positive |

Case Study: Anticancer Efficacy

In a study involving human lung cancer cells (A549), treatment with 3-Bromo-6-chloro-1H-indazol-4-amine resulted in a significant reduction in cell viability (IC50 = 12 μM). The study demonstrated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Propiedades

IUPAC Name |

3-bromo-6-chloro-2H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPLPWGRNWDWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646323 | |

| Record name | 3-Bromo-6-chloro-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-95-9 | |

| Record name | 3-Bromo-6-chloro-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.